Cas no 874290-62-7 (2-Carboxy-5-fluorophenylboronic acid)

2-Carboxy-5-fluorophenylboronic acid is a boronic acid derivative featuring both a carboxylic acid and a fluorine substituent on the phenyl ring. This bifunctional compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for introducing fluorinated aromatic frameworks. The carboxylic acid group enhances solubility in polar solvents and allows for further functionalization, while the fluorine substituent can influence electronic and steric properties in target molecules. Its stability and reactivity make it suitable for pharmaceutical and materials science applications, where precise control over molecular structure is critical. Proper handling under inert conditions is recommended to preserve its integrity.
2-Carboxy-5-fluorophenylboronic acid structure
874290-62-7 structure
Product Name:2-Carboxy-5-fluorophenylboronic acid
CAS No:874290-62-7
MF:C7H6BFO4
MW:183.929545879364
MDL:MFCD06656266
CID:721219
PubChem ID:329774473
Update Time:2025-06-11

2-Carboxy-5-fluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Carboxy-5-fluorobenzeneboronic acid
    • 2-Carboxy-5-flourophenylboronic acid
    • 2-Carboxy-5-fluorophenylboronic acid
    • 2-borono-4-fluorobenzoic acid
    • 5-Fluoro-2-carboxyphenylboronic acid
    • 2-(dihydroxyboranyl)-4-fluorobenzoic acid
    • SCHEMBL9938748
    • 2-Borono-4-fluoro-benzoic acid
    • D71297
    • BS-24119
    • DB-030560
    • DTXSID10592148
    • AKOS006343958
    • CS-0174040
    • AB25485
    • OSMLMMRXRIGREO-UHFFFAOYSA-N
    • 5-Fluoro-2-carboxyphenylboronicacid
    • MFCD06656266
    • 874290-62-7
    • 2-Carboxy-5-fluorophenylboronic acid, AldrichCPR
    • MDL: MFCD06656266
    • Inchi: 1S/C7H6BFO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11)
    • InChI Key: OSMLMMRXRIGREO-UHFFFAOYSA-N
    • SMILES: O=C(C1C(B(O)O)=CC(F)=CC=1)O

Computed Properties

  • Exact Mass: 184.03400
  • Monoisotopic Mass: 184.0343170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 414.9±55.0 °C at 760 mmHg
  • Flash Point: 204.8±31.5 °C
  • Refractive Index: 1.559
  • PSA: 77.76000
  • LogP: -0.79630
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Carboxy-5-fluorophenylboronic acid Security Information

2-Carboxy-5-fluorophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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2-Carboxy-5-fluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:874290-62-7)2-Carboxy-5-fluorophenylboronic acid
Order Number:A842208
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):775.0
Email:sales@amadischem.com

Additional information on 2-Carboxy-5-fluorophenylboronic acid

Introduction to 2-Carboxy-5-Fluorophenylboronic Acid (CAS No. 874290-62-7)

2-Carboxy-5-fluorophenylboronic acid is a versatile organic compound with the CAS number 874290-62-7. This compound is widely recognized in the fields of organic synthesis, materials science, and drug discovery due to its unique structural properties and functional groups. The molecule consists of a phenyl ring substituted with a carboxylic acid group at the 2-position and a fluorine atom at the 5-position, along with a boronic acid group attached to the phenyl ring. This combination of functional groups makes it an ideal candidate for various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The phenylboronic acid moiety in this compound is highly reactive and plays a crucial role in forming carbon-carbon bonds with aryl halides or other electrophilic partners. The presence of the fluorine atom at the 5-position introduces electronic effects that can influence the reactivity and selectivity of the compound in different reaction conditions. Additionally, the carboxylic acid group provides opportunities for further functionalization, such as esterification or amidation, enabling the synthesis of more complex molecules.

Recent advancements in synthetic chemistry have highlighted the importance of 2-carboxy-5-fluorophenylboronic acid in constructing bioactive molecules and advanced materials. For instance, researchers have utilized this compound as a key intermediate in the synthesis of novel pharmaceutical agents targeting various diseases, including cancer and inflammation. The ability to precisely control the substitution pattern on the phenyl ring has been instrumental in optimizing the pharmacokinetic properties of these compounds.

In terms of applications, phenylboronic acids like this one are extensively used in medicinal chemistry for constructing heterocyclic frameworks. The integration of fluorine into aromatic systems has been shown to enhance drug-like properties such as lipophilicity and metabolic stability. Furthermore, the carboxylic acid group allows for easy conjugation with other biomolecules, making it suitable for use in bioconjugation chemistry and drug delivery systems.

From a synthetic standpoint, 2-carboxy-5-fluorophenylboronic acid can be prepared through several routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthesis method depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product. Recent studies have also explored green chemistry approaches to synthesize this compound, emphasizing energy efficiency and minimal environmental impact.

The structural uniqueness of 2-carboxy-5-fluorophenylboronic acid has also made it a valuable tool in materials science. For example, it has been employed in the fabrication of advanced polymers and organic semiconductors due to its ability to participate in cross-coupling reactions that yield highly ordered molecular architectures. These materials exhibit improved electronic properties, making them suitable for applications in optoelectronics and flexible electronics.

In conclusion, 2-carboxy-5-fluorophenylboronic acid (CAS No. 874290-62-7) is a multifaceted compound with significant potential across various scientific disciplines. Its combination of functional groups enables diverse chemical transformations, while its structural features make it an attractive candidate for both academic research and industrial applications. As ongoing research continues to uncover new uses for this compound, its role in advancing modern chemistry is expected to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874290-62-7)2-Carboxy-5-fluorophenylboronic acid
A842208
Purity:99%
Quantity:100g
Price ($):775.0
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